![molecular formula C15H17N B6355259 N-Benzyl-4-ethylaniline CAS No. 109240-32-6](/img/structure/B6355259.png)
N-Benzyl-4-ethylaniline
Overview
Description
N-Benzyl-4-ethylaniline (NBEA) is an aromatic amine compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a characteristic odor, and is soluble in both water and ethanol. NBEA has a wide range of applications, including use as a reagent in organic synthesis and as a research tool for studying the structure and function of proteins. In addition, NBEA has been used as a biomarker for the detection of cancer and other diseases.
Scientific Research Applications
Synthesis and Mechanism Insights
N-Benzyl-4-ethylaniline has been explored in various synthetic processes. Ayyangar et al. (2007) developed an alternative one-pot synthesis method for N-Benzyl-4-ethylaniline, which is a significant dyestuff intermediate. This method is based on the reductive alkylation of aniline and has been expanded for other substituted N-benzyl-N-ethylanilines. This process offers new insights into the reaction mechanism and proposes a more economical two-stage process involving reductive ethylation of N-benzylaniline (Ayyangar, Shinde, & Srinivasan, 2007).
Applications in Oxidation Reactions
Klopstra et al. (2003) utilized N-Benzyl-4-ethylaniline in the study of benzylic oxidation. Using non-heme iron catalysts, they performed effective oxidation of ethylbenzene and 4-ethylanisole, resulting in the formation of benzylic alcohol and ketone. This research highlights the compound's role in catalytic oxidation processes (Klopstra, Hage, Kellogg, & Feringa, 2003).
Crystal Structure Analysis
Govindaraj et al. (2015) conducted a study on the crystal structure of a compound related to N-Benzyl-4-ethylaniline. They synthesized a zinc compound with 4-ethylaniline ligands and analyzed its crystal structure, revealing a distorted Zn(N2Cl2) tetrahedron. This research provides valuable insights into the structural aspects of compounds related to N-Benzyl-4-ethylaniline (Govindaraj, Thirumurugan, Reddy, Anbalagan, & Subbiahpandi, 2015).
Electrooxidation Studies
Malinauskas and Holze (1999) explored the electrooxidation of N-Benzyl-4-ethylaniline and other similar compounds. Their research involved investigating the electrooxidation at ITO glass electrodes in acidic solutions, providing insights into the intermediate and end products of these reactions. This study contributes to understanding the electrochemical behavior of N-Benzyl-4-ethylaniline derivatives (Malinauskas & Holze, 1999).
properties
IUPAC Name |
N-benzyl-4-ethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPODACDMVTDPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428979 | |
Record name | benzyl(4-ethylphenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-ethylaniline | |
CAS RN |
109240-32-6 | |
Record name | benzyl(4-ethylphenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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